REACTION_CXSMILES
|
[ClH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[CH:10][C:11]([O:13]C)=[O:12])[CH2:3]2.Cl>[Pd].C(O)C>[ClH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[CH:4]([CH2:10][C:11]([OH:13])=[O:12])[CH2:3]2 |f:0.1,5.6|
|
Name
|
methyl quinuclidin-3-ylideneacetate hydrochloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.N12CC(C(CC1)CC2)=CC(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 hours under H2 at atmospheric pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in concentrated hydrochloric acid (10 ml)
|
Type
|
ADDITION
|
Details
|
treated with a further 10 ml of concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WAIT
|
Details
|
The residue was kept under vacuum over P2O5 for 3 days
|
Duration
|
3 d
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N12CC(C(CC1)CC2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |